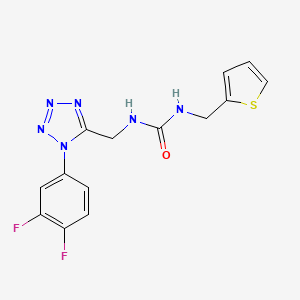

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the products formed.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Aplicaciones Científicas De Investigación

Anion Receptors and Organocatalysis

Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors

A study highlights the synthesis of atropisomeric (thio)ureas and their role as anion receptors for amino acid derivatives. This research demonstrates their potential in the field of enantioselective recognition and catalysis, despite the observed modest enantioselectivities. Unexpectedly, the binding constants were smaller with thiourea than with the corresponding urea, attributed to the conformational preferences and intramolecular hydrogen bonding differences between urea and thiourea derivatives. Such insights could have implications for bifunctional organocatalysis (Roussel et al., 2006).

Hydrogel Morphology and Gelation

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator

Investigating the impact of anions on the physical properties of hydrogels, this study found that the morphology and rheology of hydrogels can be tuned by the identity of the anion. This research provides a method for manipulating the physical properties of gels, with potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Antimicrobial and Antifungal Activities

Antifungal and Antibacterial Activities of Aminothiazole Derivatives

A study on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives revealed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. This underscores the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).

Anticancer Agents

New Series of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives as Anticancer Agents

Research into diaryl ureas led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. This highlights the role of urea derivatives as potential anticancer agents, opening pathways for further research into their application in cancer treatment (Feng et al., 2020).

Urea-Fluoride Interaction

Nature of Urea-Fluoride Interaction

A study explored the interaction between urea derivatives and fluoride ions, revealing a complex behavior involving hydrogen bonding and proton transfer. Such interactions are crucial for understanding the chemical behavior of ureas in the presence of various anions, with potential implications for catalysis and material science (Boiocchi et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.

Direcciones Futuras

This would involve potential future research directions, applications, or improvements to the compound or its synthesis process.

Please consult with a professional chemist or a reliable scientific database for more accurate and specific information.

Propiedades

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUFNDLSBITDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)

![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)